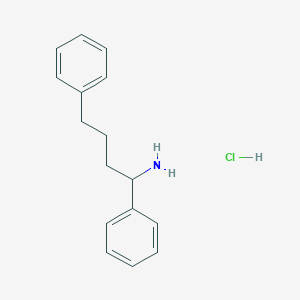

1,4-Diphenylbutan-1-amine hydrochloride

Description

The exact mass of the compound 1,4-Diphenylbutan-1-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Diphenylbutan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diphenylbutan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,4-diphenylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N.ClH/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14;/h1-6,8-9,11-12,16H,7,10,13,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHENOVGZVXRPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585834 | |

| Record name | 1,4-Diphenylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74533-88-3, 101286-41-3 | |

| Record name | 1,4-Diphenylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diphenylbutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,4-Diphenylbutan-1-amine hydrochloride chemical structure and properties

An In-Depth Technical Guide to 1,4-Diphenylbutan-1-amine Hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, analysis, and potential applications of 1,4-Diphenylbutan-1-amine hydrochloride. The information is structured to provide both foundational knowledge and practical insights for laboratory applications.

Introduction and Strategic Overview

1,4-Diphenylbutan-1-amine hydrochloride belongs to the phenylalkylamine class of compounds, a structural motif present in numerous biologically active molecules and pharmaceutical agents. Its architecture, featuring a flexible four-carbon chain flanked by two phenyl groups and possessing a primary amine, makes it a valuable intermediate and a subject of interest in medicinal chemistry and materials science. The hydrochloride salt form is specifically designed to enhance aqueous solubility and stability, facilitating its use in experimental and developmental settings.[1] This document provides a detailed examination of its molecular characteristics, a plausible synthetic strategy, robust analytical methodologies for quality control, and a discussion of its potential utility in research and development.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is paramount for any scientific investigation. The key identifiers for 1,4-Diphenylbutan-1-amine hydrochloride are summarized below.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| CAS Number | 74533-88-3 | [][3] |

| IUPAC Name | 1,4-diphenylbutan-1-amine;hydrochloride | [] |

| Molecular Formula | C₁₆H₂₀ClN | [][3] |

| Molecular Weight | 261.79 g/mol | [][3] |

| InChI Key | HHENOVGZVXRPLW-UHFFFAOYSA-N | [] |

| Canonical SMILES | C1=CC=C(C=C1)CCCC(C2=CC=CC=C2)N.Cl | [] |

Molecular Structure Diagram

The structure features a chiral center at the C1 position, where the amine group is attached. This implies the existence of two enantiomers, (R)- and (S)-1,4-diphenylbutan-1-amine. The commercially available compound is typically a racemic mixture unless otherwise specified.

Caption: Chemical structure of 1,4-Diphenylbutan-1-amine hydrochloride.

Physicochemical Properties

The physical and chemical properties dictate the handling, storage, and application of the compound.

Table 2: Physicochemical Data

| Property | Value / Description | Rationale / Source |

| Physical State | Typically a solid or crystalline powder. | Inferred from similar amine hydrochloride salts.[4] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The ionic hydrochloride form significantly increases polarity and water solubility compared to the free base.[1] |

| XlogP (predicted) | 3.5 (for free base) | Computational prediction indicating lipophilicity of the non-ionic form.[5] |

| Storage Conditions | Short term (1-2 weeks) at -4°C; long term (1-2 years) at -20°C. | To prevent degradation and maintain compound integrity.[4] |

Synthesis and Manufacturing Workflow

Proposed Synthetic Pathway

The synthesis can be envisioned in three main stages:

-

Friedel-Crafts Acylation: To construct the 1,4-diphenylbutanone backbone.

-

Reductive Amination: To introduce the amine functionality at the C1 position.

-

Salt Formation: To convert the free base into the stable and soluble hydrochloride salt.

Caption: Proposed synthetic workflow for 1,4-Diphenylbutan-1-amine HCl.

Experimental Protocol: General Procedure for Hydrochloride Salt Formation

This protocol describes the final step of converting the amine free base to its hydrochloride salt, a critical procedure for improving compound stability and handling.[1]

-

Dissolution: Dissolve the purified 1,4-diphenylbutan-1-amine (free base) in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or isopropanol (IPA).

-

Acidification: While stirring the solution, slowly add one molar equivalent of hydrochloric acid. The HCl is typically used as a solution in the same solvent (e.g., 2M HCl in diethyl ether) to ensure controlled addition and prevent localized excess acid.

-

Precipitation: The hydrochloride salt, being significantly less soluble in the non-polar solvent than the free base, will precipitate out of the solution. The process can be enhanced by cooling the mixture in an ice bath.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

-

Drying: Dry the final product, 1,4-Diphenylbutan-1-amine hydrochloride, under vacuum to remove all traces of solvent.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach is standard practice.

Caption: Standard analytical workflow for compound characterization.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 7.0-7.5 ppm region), the methine proton at C1 adjacent to the amine and phenyl group (a multiplet, likely δ 4.0-4.5 ppm), and the aliphatic methylene protons of the butane chain (in the δ 1.5-3.0 ppm range). The amine protons may appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will confirm the presence of 16 carbon atoms. Distinct signals will appear for the aromatic carbons (δ 120-145 ppm), the C1 methine carbon (δ 50-60 ppm), and the aliphatic carbons (δ 20-40 ppm).

Mass Spectrometry (MS): MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[7]

-

Expected Ion: In electrospray ionization (ESI) positive mode, the primary observed ion would be the free base [M+H]⁺ at an m/z corresponding to C₁₆H₂₀N⁺ (calculated m/z ≈ 226.159).

-

High-Resolution MS (HRMS): Provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₆H₁₉N for the free base).[5]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretch: A broad absorption band in the range of 3000-3300 cm⁻¹ is characteristic of the ammonium (NH₃⁺) group.

-

C-H Stretch (Aromatic): Sharp peaks typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong absorptions will be present in the 2850-2960 cm⁻¹ region.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are indicative of the phenyl rings.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of non-volatile organic compounds.

-

Protocol: A reversed-phase HPLC method would be appropriate.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection, likely at wavelengths such as 210 nm or 254 nm where the phenyl groups absorb.

-

Outcome: The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

-

Potential Applications in Research and Drug Development

While 1,4-Diphenylbutan-1-amine hydrochloride is primarily listed as a research chemical, its structure suggests several avenues for application in drug discovery and materials science.[3]

-

Building Block for Synthesis: The molecule serves as an advanced intermediate. The primary amine is a versatile functional group that can be readily modified to introduce new pharmacophores, linkers, or solubilizing groups, making it a valuable starting point for the synthesis of more complex target molecules.[8]

-

Fragment-Based Drug Design: The diphenylbutane scaffold can be explored as a fragment or lead structure. Its ability to engage in hydrophobic and π-stacking interactions via its phenyl rings, combined with the hydrogen bonding potential of the amine, makes it a candidate for binding to various biological targets.

-

Pharmacological Scaffolds: The broader class of phenylalkylamines is known to interact with a wide range of receptors and transporters, particularly within the central nervous system.[9] Derivatives of this compound could be synthesized and screened for activity against targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes.

-

Proteomics Research: Its listing as a product for proteomics research suggests potential use as a chemical probe, a tag for protein modification, or as a component in affinity chromatography matrices after immobilization.[3]

Conclusion

1,4-Diphenylbutan-1-amine hydrochloride is a well-defined chemical entity with properties that make it suitable for a range of research and development activities. This guide has detailed its fundamental chemical identity, proposed a viable synthetic route, and outlined a comprehensive analytical strategy for ensuring its quality. Its structural features present clear opportunities for its use as a versatile building block in the synthesis of novel compounds for pharmaceutical and materials science applications. The protocols and data presented herein provide a solid foundation for scientists and researchers to effectively utilize this compound in their work.

References

-

PubChemLite. 1,4-diphenylbutan-1-amine hydrochloride (C16H19N). [Link]

-

BIOFOUNT. 101286-41-3|1,4-Diphenylbutan-1-amine Hydrochloride. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Environmental Contaminants. III Analytical Methods. [Link]

-

PubChem. Benzenebutanamine | C10H15N | CID 83242. [Link]

-

PubChem. 1,4-Diphenylbutane | C16H18 | CID 66182. [Link]

-

PubChem. 1,4-Diphenylbutan-2-one | C16H16O | CID 562082. [Link]

-

PubChem. 3-Methyl-4-phenylbutan-1-amine hydrochloride | C11H18ClN | CID 165997356. [Link]

-

Automated Topology Builder. 1,4-DIPHENYLBUTANE | C16H18 | MD Topology | NMR | X-Ray. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PubMed. 1,4-Dihydropyridines--a basis for developing new drugs. [Link]

-

Powers Group, UNL. Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]

-

UniCA IRIS. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation. [Link]

-

University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

-

ChemRxiv. Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. scbt.com [scbt.com]

- 4. 101286-41-3|1,4-Diphenylbutan-1-amine Hydrochloride|1,4-Diphenylbutan-1-amine Hydrochloride|-范德生物科技公司 [bio-fount.com]

- 5. PubChemLite - 1,4-diphenylbutan-1-amine hydrochloride (C16H19N) [pubchemlite.lcsb.uni.lu]

- 6. bionmr.unl.edu [bionmr.unl.edu]

- 7. rsc.org [rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Benzenebutanamine | C10H15N | CID 83242 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 1,4-Diphenylbutan-1-amine Hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,4-Diphenylbutan-1-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a complete public set of experimental spectra, this guide synthesizes predicted data with foundational spectroscopic principles to serve as a robust reference for the characterization of this and structurally related molecules.

Molecular Structure and Spectroscopic Overview

1,4-Diphenylbutan-1-amine hydrochloride is a primary amine salt with the chemical formula C₁₆H₂₀ClN. Its structure features a chiral center at the C1 position, a four-carbon aliphatic chain, and two terminal phenyl groups. The hydrochloride salt form significantly influences its spectroscopic properties, particularly in IR and NMR spectroscopy.

Figure 2: Predicted major fragmentation pathway in ESI-MS.

Experimental Protocols

The following are generalized, best-practice protocols for the acquisition of spectroscopic data for 1,4-Diphenylbutan-1-amine hydrochloride.

NMR Data Acquisition

Figure 3: Workflow for NMR data acquisition and processing.

IR Data Acquisition (ATR-FTIR)

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid 1,4-Diphenylbutan-1-amine hydrochloride powder onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

MS Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute an aliquot of this stock solution to a final concentration of ~1-10 µg/mL.

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution.

-

Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the full scan mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Tandem MS (MS/MS): If desired, perform product ion scans by isolating the [M+H]⁺ ion (m/z 226) and fragmenting it to obtain structural information.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

- Royal Society of Chemistry. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. In A. J. Williams, G. E. Martin, & D. J. Rovnyak (Eds.), Chapter 5: Acquiring ¹H and ¹³C Spectra.

-

OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.

-

ChemAxon. (n.d.). MarvinSketch NMR Predictor. Retrieved from [Link]

An In-Depth Technical Guide to the Physicochemical Properties of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one (CAS No. 199327-61-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one, a notable quinazolinone derivative, serves as a critical intermediate in the synthesis of various pharmacologically active compounds.[1] Its structural features, including a quinazolinone core, a methoxy group, and a morpholinylpropoxy side chain, impart specific physicochemical characteristics that are pivotal for its role in medicinal chemistry. This guide provides a comprehensive overview of these properties, offering insights for its application in drug discovery and development. Notably, this compound is recognized as an impurity of Gefitinib, a potent and selective EGFR tyrosine kinase inhibitor.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one is presented below. These computed and experimentally observed values are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 199327-61-2 | PubChem[3] |

| Molecular Formula | C₁₆H₂₁N₃O₄ | PubChem[3] |

| Molecular Weight | 319.36 g/mol | PubChem[1][3] |

| IUPAC Name | 7-methoxy-6-(3-morpholin-4-ylpropoxy)-3H-quinazolin-4-one | PubChem[1][3] |

| Appearance | White to yellow solid | Home Sunshine Pharma[2], VSNCHEM[4] |

| Boiling Point | 519.53°C at 760 mmHg | Home Sunshine Pharma[2] |

| Density | 1.327 g/cm³ | Home Sunshine Pharma[2] |

| Flash Point | 268.002°C | Home Sunshine Pharma[2] |

| Refractive Index | 1.611 | Home Sunshine Pharma[2] |

| Vapor Pressure | 0 mmHg at 25°C | Home Sunshine Pharma[2] |

Synonyms: This compound is also known by several other names, including:

-

7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone[2][4]

-

7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one[3]

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties such as solubility and pKa is fundamental in drug development. These parameters significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Protocol for Determining Aqueous Solubility using the Shake-Flask Method

The shake-flask method, introduced by Higuchi and Connors, is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5][6]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified to determine the solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is crucial to ensure saturation.[7]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is achieved. Longer times may be necessary for poorly soluble compounds.[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, centrifugation or filtration (using a filter compatible with the solvent and compound) is recommended.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

-

-

Data Analysis:

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

The experiment should be performed in triplicate to ensure reproducibility.

-

Workflow for Physicochemical Property Determination

The following diagram illustrates a typical workflow for the determination of key physicochemical properties of a drug candidate like 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one.

Caption: Workflow for Physicochemical Profiling.

Significance in Drug Development

The quinazolinone scaffold is a well-established pharmacophore found in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[10] The physicochemical properties of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one, particularly its solubility and basicity (due to the morpholine and quinazolinone nitrogens), are critical determinants of its behavior in biological systems.

A thorough understanding of these properties is essential for:

-

Formulation Development: Solubility data guides the selection of appropriate excipients and delivery systems to ensure adequate bioavailability.

-

Pharmacokinetic Profiling: Properties like lipophilicity (LogP) and ionization state (pKa) influence how the compound is absorbed, distributed, and cleared from the body.

-

Lead Optimization: In a drug discovery program, modifying the structure to optimize these physicochemical properties can lead to improved efficacy and safety profiles.

Conclusion

7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one is a compound of significant interest in pharmaceutical research and development. Its physicochemical properties, as outlined in this guide, provide a foundational understanding for its handling, formulation, and potential biological activity. The application of standardized experimental protocols is crucial for obtaining reliable data that can effectively inform the drug development process.

References

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10). SciSpace.

- pKa Value Determination Guidance 2024. (2021-12-25). PharmaeliX.

- Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one.

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025-11-14).

- pKa and log p determin

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019-09).

- solubility experimental methods.pptx. Slideshare.

- Development of Methods for the Determination of pKa Values. (2013-09-09). PMC - NIH.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Compound solubility measurements for early drug discovery. (2022-05-31).

- Determination of pKa Values by Liquid Chrom

- 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one | C16H21N3O4. PubChem.

- 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one CAS 199327-61-2. Home Sunshine Pharma.

- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2012-05-23). MDPI.

- 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one. ChemicalBook.

- 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one (CAS No: 199327-61-2)

- WO2004024703A1 - Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.

- vz30963 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3h)-one. VSNCHEM.

- N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium | C15H19F13N2O4S. PubChem.

- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2024-05-13). PMC.

- 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (2021-03-05).

- Design, Synthesis, and Pharmacological Characterization of N-(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. (2016-04-14). PubMed.

- 3-Hydroxybutanoic acid-3-hydroxypentanoic acid(1:1) | C9H18O6. PubChem.

- Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. (2022-03-22). PMC - PubMed Central.

- Physicochemical Properties of (La,Sr)

Sources

- 1. apicule.com [apicule.com]

- 2. 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one CAS 199327-61-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one | C16H21N3O4 | CID 135399673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-METHOXY-6-(3-MORPHOLIN-4-YLPROPOXY)QUINAZOLIN-4(3H)-ONE | VSNCHEM [vsnchem.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. lifechemicals.com [lifechemicals.com]

- 10. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on 1,4-Diphenylbutan-1-amine hydrochloride and its analogs

An In-depth Technical Guide to 1,4-Diphenylbutan-1-amine Hydrochloride and its Analogs

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 1,4-diphenylbutan-1-amine hydrochloride, a chemical entity with limited direct characterization in current literature, and its broader class of structural analogs. Due to the scarcity of data on the parent compound, this review establishes a foundational understanding by exploring plausible synthetic routes and analytical methods. The core of this guide is a detailed investigation into the pharmacological potential of this scaffold, drawing insights from the structure-activity relationships (SAR) of analogous chemical classes, including phenylethylamines, N-substituted butan-1-amines, and other diaryl compounds. We hypothesize potential biological targets, such as adrenergic receptors, sigma (σ) receptors, and ion channels, based on these related structures. Furthermore, this document provides detailed, field-proven protocols for the synthesis and pharmacological evaluation of these compounds, intended to serve as a practical resource for researchers. By synthesizing information from disparate but related fields, this guide aims to illuminate the therapeutic potential of the 1,4-diphenylbutan-1-amine scaffold and catalyze further investigation into its medicinal chemistry.

Introduction

The 1,4-diphenylbutan-1-amine scaffold represents a unique structural motif combining a flexible four-carbon chain with two terminal phenyl groups and a primary amine at the benzylic position. This arrangement incorporates features of classic pharmacophores, such as the phenylethylamine backbone, which is central to a vast number of neurologically active agents. While the hydrochloride salt of the parent compound, 1,4-diphenylbutan-1-amine (CAS 74533-88-3), is commercially available for research purposes, its biological activity and therapeutic applications remain largely unexplored in peer-reviewed literature.[1]

The true potential of this chemical class lies in its versatility for analog development. Modifications to the phenyl rings, the amine functionality, and the aliphatic chain can systematically alter the molecule's steric and electronic properties, thereby tuning its affinity and selectivity for various biological targets. This guide will therefore focus on building a predictive framework for the pharmacological profile of this class by examining the established SAR of related molecules. Ligands for sigma (σ) receptors and NMDA receptors have been shown to feature butan-1-amine structures, suggesting a potential avenue for neuroprotective or analgesic applications.[2] Similarly, the underlying phenylethylamine structure suggests possible interactions with adrenergic and dopaminergic systems.[3]

This document serves as both a literature review and a practical laboratory guide. It details proposed synthetic strategies, robust analytical characterization techniques, and detailed protocols for in vitro and in vivo evaluation, providing researchers with the necessary tools to validate these hypotheses and unlock the potential of this promising chemical scaffold.

Synthesis and Chemical Characterization

The successful investigation of any chemical series begins with a reliable and flexible synthetic strategy. This section outlines a proposed pathway for the synthesis of the parent compound and discusses general methodologies for the creation of a diverse analog library.

Proposed Synthesis of 1,4-Diphenylbutan-1-amine

A logical and efficient approach to the target molecule is the reductive amination of the corresponding ketone precursor, 1,4-diphenylbutan-1-one. This ketone can be synthesized via a Friedel-Crafts acylation.

Caption: Proposed multi-step synthesis of 1,4-Diphenylbutan-1-amine HCl.

Experimental Protocol: Synthesis via Reductive Amination

-

Rationale: This protocol is chosen for its high yield and functional group tolerance. Reductive amination is a cornerstone of medicinal chemistry for installing amine groups. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because it is mild and selectively reduces the iminium intermediate over the ketone starting material.

-

Step 1: Synthesis of 1,4-Diphenylbutan-1-one (Precursor)

-

To a stirred solution of 4-phenylbutanoic acid (1 equivalent) in dry dichloromethane (DCM) under an inert atmosphere (N₂), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-phenylbutanoyl chloride.

-

In a separate flask, add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) to dry benzene (solvent and reactant) at 0 °C.

-

Add the crude acid chloride dropwise to the AlCl₃/benzene mixture.

-

Stir the reaction at room temperature for 4 hours, then heat to 50 °C for 1 hour.

-

Pour the reaction mixture carefully onto crushed ice with concentrated HCl.

-

Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1,4-diphenylbutan-1-one.

-

-

Step 2: Reductive Amination

-

Dissolve 1,4-diphenylbutan-1-one (1 equivalent) in methanol.

-

Add ammonium acetate (10 equivalents) and stir until dissolved.

-

Add sodium cyanoborohydride (1.5 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor by TLC or LC-MS for the disappearance of the ketone.

-

Quench the reaction by adding 1M HCl until the pH is ~2 to decompose excess reducing agent.

-

Basify the solution with 6M NaOH to pH >12.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude 1,4-diphenylbutan-1-amine free base.

-

-

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.

-

Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield 1,4-diphenylbutan-1-amine hydrochloride.

-

Strategies for Analog Synthesis

A systematic exploration of the SAR requires a library of analogs. Key modifications can be introduced using versatile synthetic methods:

-

Aromatic Ring Substitution: Substituted phenylbutanoic acids or substituted benzenes can be used in the Friedel-Crafts acylation steps to introduce electron-donating or electron-withdrawing groups on either phenyl ring.

-

Amine Modification: The primary amine can be converted to secondary or tertiary amines via reductive amination with the appropriate primary/secondary amines or through N-alkylation reactions.

-

Alkyl Chain Modification: Accessing analogs with altered chain lengths or rigidity would require different starting materials, such as 5-phenylpentanoic acid for a 1,5-diphenylpentan-1-amine scaffold.

Analytical Characterization

Confirming the identity and purity of synthesized compounds is critical. A standard panel of analytical techniques should be employed.

| Property | Data | Source |

| Chemical Formula | C₁₆H₂₀ClN | [1] |

| Molecular Weight | 261.79 g/mol | [1] |

| CAS Number | 74533-88-3 | [1] |

| Appearance | White to off-white solid | Typical |

| Solubility | Soluble in water, methanol | Typical |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the connectivity of protons and carbons.

-

Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% for biological testing.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretches of the amine salt.

Pharmacological Profile and Structure-Activity Relationships (SAR)

Without direct biological data, the pharmacological profile of 1,4-diphenylbutan-1-amine must be inferred from its structural similarity to known pharmacophores.

Caption: Key structural modification points on the 1,4-diphenylbutan-1-amine scaffold.

Potential as Adrenergic Receptor Ligands

The embedded β-phenylethylamine motif is a strong indicator of potential activity at adrenergic receptors (ARs).

-

General SAR: For direct-acting sympathomimetic amines, maximal activity is often seen in molecules containing specific hydroxyl groups, which are absent here.[3] However, the N-substitution is critical. Increasing the steric bulk on the amino nitrogen generally decreases α-receptor activity and increases β-receptor activity.[3] This suggests that N-alkylated analogs of 1,4-diphenylbutan-1-amine could be selective for β-ARs.

-

Insights from Analogs: Studies on 4-phenylchroman analogues, which bear a diaryl structure, have identified potent and selective antagonists for α₁-adrenoreceptor subtypes.[4] The relative orientation of the two aromatic rings was found to be crucial for activity. This principle likely translates to the flexible 1,4-diphenylbutan-1-amine scaffold, where specific conformations may favor binding to α₁-ARs. A series of open-chain phendioxan analogues showed high affinity for the α₁D-AR subtype, which is implicated in cell proliferation, suggesting potential applications in oncology.[5]

Potential as Calcium Channel Blockers

While structurally distinct, 1,4-dihydropyridines (DHPs) are potent L-type calcium channel blockers that also feature a 1,4-relationship between key substituents.

-

General SAR: The SAR of DHPs is well-established, requiring an aryl group at the 4-position for optimal activity.[6][7] The nature and position of substituents on this phenyl ring significantly impact binding activity.[6][7] Although 1,4-diphenylbutan-1-amine is not a DHP, the presence of two phenyl groups separated by a four-atom chain suggests that it could adopt a conformation that interacts with similar binding pockets, possibly at the L-type calcium channel.[8]

Potential as Sigma (σ) Receptor Ligands

Several high-affinity σ₁ receptor ligands are based on substituted amine scaffolds.

-

Insights from Analogs: The synthesis of various 4-substituted butan-1-amines has been pursued to develop ligands for σ₁ and NMDA receptors.[2] These receptors are involved in neuro-modulation, and their ligands have shown promise as analgesics and neuroprotective agents. The 1,4-diphenylbutan-1-amine structure fits the general pharmacophore model for certain σ receptor ligands, which often includes two hydrophobic regions and a basic amine center.

| Potential Target Class | Rationale from Analogs | Key SAR Insights |

| Adrenergic Receptors | Contains β-phenylethylamine motif. Diaryl structures (e.g., phenylchromans) show high α₁-AR affinity. | N-substitution may shift selectivity from α- to β-ARs. Phenyl ring substitution patterns can fine-tune subtype selectivity (α₁A vs α₁D).[4] |

| Calcium Channels | Shares a 1,4-diaryl relationship reminiscent of 1,4-dihydropyridine (DHP) calcium channel blockers.[6][7][8] | Phenyl ring substitution is critical for DHP activity; this may translate to the current scaffold.[6][7] |

| Sigma (σ) Receptors | Butan-1-amine core is present in known σ₁ and NMDA receptor ligands.[2] | The distance between the amine and hydrophobic regions is a key determinant of affinity. |

Protocols for Pharmacological Evaluation

To validate the therapeutic potential of this scaffold, rigorous and reproducible biological assays are required.

In Vitro Evaluation: α₁-Adrenoceptor Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of test compounds for human α₁-adrenoceptor subtypes (α₁A, α₁B, α₁D).

-

Causality and Self-Validation: This experiment directly measures the interaction between a compound and its putative target. By using membranes from cells expressing a single, cloned human receptor subtype, we can determine affinity and selectivity with high precision. The protocol includes positive controls (known antagonists like Prazosin) and negative controls (vehicle) to ensure the assay is performing correctly. The generation of a full competition curve allows for the calculation of an IC₅₀, which is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, providing a standardized measure of potency.

Caption: Workflow for a competitive radioligand binding assay.

-

Step-by-Step Protocol:

-

Preparation: Prepare cell membranes from CHO or HEK293 cells stably expressing the human α₁A, α₁B, or α₁D adrenoceptor. Determine protein concentration using a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

50 µL of test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M). For non-specific binding (NSB) wells, add a high concentration of a known competitor (e.g., 10 µM Phentolamine). For total binding (B₀) wells, add buffer.

-

50 µL of radioligand (e.g., [³H]-Prazosin) at a concentration near its Kd (e.g., 0.25 nM).

-

50 µL of diluted cell membranes (e.g., 10-20 µg protein/well).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Termination: Terminate the assay by rapid vacuum filtration through a GF/B glass fiber filter plate using a cell harvester.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Detection: Allow filters to dry, then add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (B₀) - Non-Specific Binding (NSB).

-

Calculate % Inhibition for each compound concentration = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_B₀ - CPM_NSB)]).

-

Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Conclusion and Future Directions

The 1,4-diphenylbutan-1-amine scaffold is a structurally intriguing, yet underexplored, area of medicinal chemistry. While direct evidence of its biological activity is lacking, a systematic analysis of its structural analogs strongly suggests a high potential for interaction with key CNS targets, particularly adrenergic and sigma receptors. The diaryl motif combined with the flexible butane-amine chain provides a rich platform for generating analogs with diverse pharmacological profiles.

This guide provides the foundational knowledge for initiating a drug discovery program based on this scaffold. The proposed synthetic routes are robust and adaptable, and the detailed pharmacological protocols offer a clear path for in vitro characterization.

Future work should focus on:

-

Synthesis and Screening: Synthesizing the parent compound and a focused library of analogs with systematic variations at the phenyl rings and the amine. This library should be screened against a panel of CNS receptors, including all adrenergic, dopaminergic, serotonergic, and sigma receptor subtypes.

-

Functional Activity: Compounds that demonstrate high binding affinity in initial screens must be evaluated in functional assays (e.g., calcium mobilization, cAMP assays) to determine if they are agonists, antagonists, or allosteric modulators.

-

In Vivo Validation: Promising lead compounds should be advanced into in vivo models to assess their efficacy, pharmacokinetic properties, and preliminary safety profiles. For example, analogs showing potent α₁-AR antagonism could be tested in models of hypertension or benign prostatic hyperplasia.

By pursuing these avenues of research, the scientific community can determine the ultimate therapeutic value of 1,4-diphenylbutan-1-amine and its derivatives, potentially uncovering novel therapeutics for a range of human diseases.

References

- Title: Analytical Methods Source: Manual for the National Survey on the Actual Conditions of Dioxins in the Environment URL

- Title: Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives Source: Biological & Pharmaceutical Bulletin URL

- Title: 1,4-diphenylbutan-1-amine hydrochloride | CAS 74533-88-3 Source: Santa Cruz Biotechnology URL

- Title: Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives Source: ResearchGate URL

- Title: Synthesis of 4-substituted butan-1-amines 14 and 16–19. Reagents and...

- Title: Structure Activity Relationships Source: Scribd URL

- Title: Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)

- Title: Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers Source: PubMed URL

- Title: Structure-activity relationships in 1,4-benzodioxan-related compounds. 8.(1) {2-[2-(4-chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine (clopenphendioxan)

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. 8.(1) {2-[2-(4-chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine (clopenphendioxan) as a tool to highlight the involvement of alpha1D- and alpha1B-adrenoreceptor subtypes in the regulation of human PC-3 prostate cancer cell apoptosis and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1,4-Diphenylbutan-1-amine Hydrochloride

Foreword: Navigating the Physicochemical Landscape of Amine Hydrochlorides

In the realm of pharmaceutical development, the successful formulation of an active pharmaceutical ingredient (API) is intrinsically linked to a comprehensive understanding of its physicochemical properties. Among these, solubility and stability stand as the cornerstones of a viable drug candidate. This guide provides a detailed exploration of the solubility and stability of 1,4-Diphenylbutan-1-amine hydrochloride, a compound of interest for its potential pharmacological applications. As a primary amine, its conversion to a hydrochloride salt is a common strategy to enhance aqueous solubility and improve handling characteristics. However, the introduction of the hydrochloride salt also brings forth specific challenges and considerations regarding its behavior in various solvent systems and its long-term stability.

This document is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a framework for investigation. We will delve into the theoretical underpinnings of its expected solubility, provide robust experimental protocols for its determination, and explore the potential degradation pathways that may compromise its integrity. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for informed decision-making in the drug development pipeline.

Physicochemical Characterization of 1,4-Diphenylbutan-1-amine Hydrochloride

1,4-Diphenylbutan-1-amine hydrochloride is the salt form of the parent amine, 1,4-Diphenylbutan-1-amine. The presence of two phenyl groups and a butyl chain gives the parent molecule a significant nonpolar character. The primary amine group, however, provides a site for protonation, leading to the formation of the hydrochloride salt.

Molecular Structure:

The key structural features that dictate its physicochemical properties are:

-

Two Phenyl Groups: Contribute to the hydrophobicity and potential for π-π stacking interactions.

-

Butyl Chain: A flexible nonpolar spacer.

-

Primary Amine Hydrochloride: A polar, ionic group that is expected to dominate the solubility profile in polar solvents.

Based on its structure, the molecular formula is C₁₆H₂₀ClN, and the molecular weight is 261.79 g/mol .

Solubility Profile: A Predictive and Experimental Approach

The solubility of 1,4-Diphenylbutan-1-amine hydrochloride is a critical parameter for its formulation into a suitable dosage form. The "like dissolves like" principle provides a foundational understanding of its expected solubility in various solvents.[1] The ionic nature of the hydrochloride salt suggests a higher affinity for polar solvents.

Theoretical Solubility Considerations

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated in these solvents. The ionic NH3+Cl- group can engage in strong ion-dipole interactions with the polar solvent molecules. Furthermore, the protonated amine can act as a hydrogen bond donor, and the chloride ion as a hydrogen bond acceptor, facilitating dissolution.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is expected. While these solvents lack the ability to donate hydrogen bonds, their high polarity can effectively solvate the ions.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Poor solubility is predicted in these solvents. The large, nonpolar diphenylbutyl portion of the molecule will have some affinity for these solvents, but the high lattice energy of the salt and the inability of the solvent to solvate the ions will significantly limit dissolution.

The pH of the aqueous solution will also have a profound impact on the solubility of 1,4-Diphenylbutan-1-amine hydrochloride.[2] In acidic to neutral pH, the amine will remain protonated, favoring solubility. However, in basic conditions, the protonated amine will be neutralized to the free base, which is expected to be significantly less water-soluble and may precipitate out of solution.

Experimental Determination of Solubility

A robust and reproducible method for determining the solubility of 1,4-Diphenylbutan-1-amine hydrochloride is the isothermal equilibrium method.[3]

Protocol: Isothermal Equilibrium Solubility Determination

-

Preparation of Saturated Solutions: Add an excess amount of 1,4-Diphenylbutan-1-amine hydrochloride to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.[3][4]

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the results in mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.[3]

Data Presentation:

The solubility data should be presented in a clear and concise table for easy comparison across different solvents and temperatures.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | Experimental Value |

| Methanol | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value |

| Acetonitrile | 25 | Experimental Value |

| Dichloromethane | 25 | Experimental Value |

| Toluene | 25 | Experimental Value |

| Hexane | 25 | Experimental Value |

Visualization of the Solubility Determination Workflow:

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Stability Profile: Unveiling Degradation Pathways

The chemical stability of an API is paramount to ensure its safety and efficacy throughout its shelf life.[5] For 1,4-Diphenylbutan-1-amine hydrochloride, potential degradation pathways should be investigated under various stress conditions.

Potential Degradation Pathways

Based on the structure of 1,4-Diphenylbutan-1-amine, several degradation pathways can be postulated:

-

Oxidation: The primary amine group can be susceptible to oxidation, potentially leading to the formation of imines, oximes, or other degradation products. The benzylic position (the carbon atom attached to both a phenyl group and the amine) could also be prone to oxidation.

-

Hydrolysis: While the C-N bond is generally stable, hydrolysis is a possibility under extreme pH and temperature conditions.

-

Photodegradation: The presence of aromatic rings suggests potential sensitivity to light, which could induce degradation through photolytic cleavage or rearrangement reactions.

-

Interaction with Excipients: In a formulated product, interactions with excipients can lead to degradation. For instance, reducing sugars can react with the primary amine via the Maillard reaction.[6]

Visualization of Potential Degradation Pathways:

Caption: Potential Degradation Pathways for 1,4-Diphenylbutan-1-amine.

Forced Degradation Studies

To elucidate the degradation profile, forced degradation (stress testing) studies are essential. These studies involve subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.[7]

Protocol: Forced Degradation Study

-

Stress Conditions: Subject solutions of 1,4-Diphenylbutan-1-amine hydrochloride and the solid compound to the following conditions as per ICH guidelines[8]:

-

Acid Hydrolysis: 0.1 N HCl at 80°C

-

Base Hydrolysis: 0.1 N NaOH at 80°C

-

Neutral Hydrolysis: Water at 80°C

-

Oxidative Degradation: 3% H₂O₂ at room temperature

-

Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Thermal Degradation: Heat the solid compound at a high temperature (e.g., 60°C).

-

-

Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours for solution studies; longer for solid-state studies).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. For the identification of major degradation products, LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful tool.[7]

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to establish the retest period or shelf life of the drug substance.

Protocol: Long-Term Stability Study

-

Storage Conditions: Store samples of 1,4-Diphenylbutan-1-amine hydrochloride under the following ICH recommended long-term and accelerated conditions[8][9][10]:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: For long-term studies, the frequency of testing should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8][9][10] For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[8][10]

-

Analytical Tests: At each time point, the samples should be tested for:

-

Appearance

-

Assay of the active substance

-

Content of degradation products

-

Moisture content

-

Data Presentation:

The results of the stability studies should be tabulated and plotted over time to determine the rate of degradation and establish the shelf life.

| Time (Months) | Storage Condition | Assay (%) | Total Impurities (%) |

| 0 | - | Initial Value | Initial Value |

| 3 | 25°C/60%RH | Value | Value |

| 3 | 40°C/75%RH | Value | Value |

| 6 | 25°C/60%RH | Value | Value |

| 6 | 40°C/75%RH | Value | Value |

Conclusion: A Roadmap for Comprehensive Characterization

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 1,4-Diphenylbutan-1-amine hydrochloride. While specific experimental data for this compound is not yet widely available, the principles and protocols outlined here offer a clear path for its thorough investigation. A deep understanding of these fundamental properties is not merely an academic exercise; it is a critical prerequisite for the successful translation of a promising molecule into a safe and effective therapeutic agent. The diligent application of these methodologies will empower researchers to make data-driven decisions, mitigate risks, and ultimately accelerate the journey from the laboratory to the clinic.

References

- PubChem. (n.d.). 1,4-Diphenylbutan-2-one. National Center for Biotechnology Information.

- Prajapati, S. K., & Singh, S. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 101(9), 3055–3078.

- Ministry of the Environment, Japan. (n.d.). Analytical Methods.

-

European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

- Arora, N. K., & Hrynyshyn, R. (2017). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 8, 174.

- Experiment 1: Determination of Solubility Class. (n.d.).

- Pan American Health Organization. (n.d.). Annex 5: Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

- Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,4-Dioxane.

- Patel, J., & Shah, D. (2015). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research, 7(5), 263.

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Retrieved from [Link]

- Kumar, S., & Nanda, A. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Applied Pharmaceutical Science, 2(6), 67-74.

- BenchChem. (n.d.). Technical Guide: Solubility of 1,4-Bis(dicyclohexylphosphino)butane in Organic Solvents.

- LibreTexts. (2023). 13.3: Factors Affecting Solubility. Chemistry LibreTexts.

- PubChem. (n.d.). 1,4-Diphenylbutane. National Center for Biotechnology Information.

- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene.

- Solubility of Organic Compounds. (2023).

- Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

- Kumar, V., & Singh, S. (2008). Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 127–134.

- BenchChem. (n.d.). Solubility of Anhalamine Hydrochloride: A Qualitative Overview.

- Kumar, A., & Sahoo, S. K. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(2), 93-98.

- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

- JoVE. (2020). Factors Affecting Solubility.

- Guidechem. (n.d.). 4,4-Di(Phenyl)Butan-1-Amine 36765-74-9 wiki.

- PubChem. (n.d.). N-ethylbutan-1-amine;hydrochloride. National Center for Biotechnology Information.

- PubChemLite. (n.d.). 1,4-diphenylbutan-1-amine hydrochloride.

- Sigma-Aldrich. (n.d.). 4-Phenylbutan-1-amine.

- PubChem. (n.d.). Benzenebutanamine. National Center for Biotechnology Information.

- PubChem. (n.d.). N-methylbutan-1-amine Hydrochloride. National Center for Biotechnology Information.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Video: Factors Affecting Solubility [jove.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]

- 7. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

- 10. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Early Discovery and Development of Phenylbutylamine Derivatives

This guide provides a comprehensive technical overview of the nascent stages of discovery and development of phenylbutylamine derivatives. It is intended for researchers, scientists, and drug development professionals, offering insights into the historical context, medicinal chemistry, and pharmacological principles that underpinned the emergence of this important class of compounds. This document eschews a rigid template in favor of a narrative that follows the scientific journey, from foundational discoveries to the development of early therapeutic agents.

Introduction: From Phenethylamine to Phenylbutylamine

The story of phenylbutylamine derivatives is intrinsically linked to the broader history of phenethylamines, a class of compounds based on the foundational structure of a phenyl ring attached to an amino group via a two-carbon chain. The parent compound, phenethylamine, was first isolated in 1876 and its physiological effects began to be understood in the early 20th century.[1] The landmark discovery of amphetamine in the late 1920s and its subsequent exploration in the 1930s and 1940s for its stimulant and anorectic effects marked a pivotal moment in medicinal chemistry.[2] These early investigations into phenethylamines laid the groundwork for the systematic exploration of structurally related compounds, including those with an extended alkyl chain, leading to the phenylbutylamines.

The seemingly subtle extension of the ethyl chain to a butyl chain opened up new avenues for pharmacological activity, shifting the focus from central nervous system stimulation to cardiovascular effects. This guide will delve into the core principles of this early development, focusing on two illustrative examples: prenylamine and buphenine (nylidrin) , which emerged as significant therapeutic agents in the mid-20th century.

Medicinal Chemistry of Early Phenylbutylamine Derivatives

The phenylbutylamine scaffold, characterized by a phenyl group separated from an amino group by a four-carbon chain, offered a versatile platform for medicinal chemists. Early synthetic efforts focused on modifying key structural features to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

Core Synthesis Strategies

The synthesis of the 4-phenylbutylamine backbone is a fundamental starting point for many derivatives. Common early synthetic methodologies included:

-

Reductive Amination: A widely used method involving the reaction of 4-phenylbutanal with an amine source, followed by in-situ reduction of the resulting imine.

-

Nitrile Reduction: The reduction of 4-phenylbutyronitrile using reducing agents like lithium aluminum hydride or catalytic hydrogenation provides a direct route to 4-phenylbutylamine.

These foundational synthetic routes enabled the creation of a diverse library of derivatives for pharmacological screening.

Case Study in Synthesis: Prenylamine

Prenylamine, a vasodilator introduced in the 1960s for the treatment of angina pectoris, exemplifies the synthetic strategies of the era. A common synthetic route involves the reductive amination of phenylacetone with 3,3-diphenylpropylamine.

Objective: To synthesize (RS)-N-(1-methyl-2-phenylethyl)-3,3-diphenylpropan-1-amine (Prenylamine).

Materials:

-

3,3-Diphenylpropylamine

-

Phenylacetone

-

Methanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,3-diphenylpropylamine (1.0 equivalent) and phenylacetone (1.1 equivalents) in methanol.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: To the stirred solution, carefully add 10% Pd/C catalyst (approximately 5 mol%).

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature overnight.

-

Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove the methanol. The crude product can then be purified by column chromatography on silica gel to yield pure prenylamine.

Pharmacology of Early Phenylbutylamine Derivatives

The pharmacological profiles of early phenylbutylamine derivatives diverged significantly from their shorter-chain phenethylamine cousins. The primary focus shifted from monoamine reuptake inhibition and release in the central nervous system to effects on the cardiovascular system, particularly vasodilation.

Key Pharmacological Targets

Two primary molecular targets were identified for the early phenylbutylamine vasodilators:

-

Voltage-Gated Calcium Channels (VGCCs): These channels are crucial for the contraction of smooth muscle, including the vascular smooth muscle that controls blood vessel diameter. Blockade of these channels leads to muscle relaxation and vasodilation.

-

Adrenergic Receptors: These G-protein coupled receptors are key components of the sympathetic nervous system and play a critical role in regulating cardiovascular function. Agonism at β-adrenergic receptors, in particular, can lead to smooth muscle relaxation and vasodilation.

Case Study in Pharmacology: Prenylamine

Prenylamine's primary mechanism of action is the blockade of voltage-gated calcium channels.[3] By inhibiting the influx of calcium into vascular smooth muscle cells, it reduces the contractility of these cells, leading to vasodilation and increased blood flow to the heart. This made it an effective treatment for angina pectoris, a condition caused by insufficient blood flow to the heart muscle.[4]

Caption: Prenylamine blocks voltage-gated calcium channels, inhibiting smooth muscle contraction.

Case Study in Pharmacology: Buphenine (Nylidrin)

Buphenine, also known as nylidrin, was developed in the 1950s and acts as a β₂ adrenergic receptor agonist.[5][6] Its vasodilatory effects are mediated by the stimulation of these receptors on vascular smooth muscle, leading to relaxation and increased blood flow. It was primarily used to treat peripheral vascular diseases.[6]

Caption: Buphenine activates β₂ adrenergic receptors, leading to smooth muscle relaxation.

Structure-Activity Relationships (SAR) of Early Phenylbutylamine Derivatives

The early development of phenylbutylamine derivatives was guided by systematic modifications to the chemical structure to understand their impact on pharmacological activity.

General SAR Principles for Adrenergic Agonists

For β-phenyl ethylamine and related structures like phenylbutylamines, several key structural features influence their interaction with adrenergic receptors:[7][8]

-

Substitution on the Phenyl Ring: Hydroxyl groups on the meta and para positions of the phenyl ring are important for maximal activity at adrenergic receptors.

-

Substitution on the Amino Group: The size of the substituent on the nitrogen atom influences selectivity for α versus β receptors. Larger substituents generally favor β-receptor activity.[7][8]

-

Substitution on the Alkyl Chain: Methyl or ethyl substitution on the α-carbon can reduce direct receptor agonist activity but increase the duration of action by preventing metabolic deamination by monoamine oxidase (MAO).[7]

SAR of Prenylamine and Related Compounds

The structure of prenylamine, with its bulky 3,3-diphenylpropyl group on the nitrogen, deviates from the typical SAR of adrenergic agonists and contributes to its calcium channel blocking activity. The stereochemistry at the chiral center is also crucial for its activity. The proarrhythmic effects of racemic prenylamine were later found to be primarily associated with the (S)-(+)-enantiomer, while the (R)-(-)-isomer had a negative inotropic effect.[9]

Clinical Development and Early Therapeutic Applications

The clinical development of early phenylbutylamine derivatives focused on their vasodilatory properties for the treatment of cardiovascular disorders.

Prenylamine in Angina Pectoris

Clinical trials in the 1960s and 1970s demonstrated the efficacy of prenylamine in reducing the frequency of anginal attacks and nitroglycerin consumption in patients with angina pectoris.[4][10][11][12][13] However, it was later withdrawn from the market in 1988 due to concerns about QT interval prolongation and the risk of life-threatening cardiac arrhythmias.

Buphenine (Nylidrin) in Peripheral Vascular Disease

Buphenine was used to treat conditions characterized by poor blood flow in the peripheral arteries, such as intermittent claudication. Its ability to increase blood flow to skeletal muscle made it a useful therapeutic option in this context.

Data Summary

The following table summarizes the key properties of the two case-study compounds:

| Feature | Prenylamine | Buphenine (Nylidrin) |

| Year Introduced | 1960s | 1950s[5] |

| Therapeutic Use | Angina Pectoris | Peripheral Vascular Disease[6] |

| Mechanism of Action | Voltage-Gated Calcium Channel Blocker[3] | β₂ Adrenergic Receptor Agonist[5][6] |

| Chemical Class | Diphenylpropyl derivative of phenylalkylamine[9] | Phenylbutylamine derivative |

Conclusion

The early discovery and development of phenylbutylamine derivatives represent a significant chapter in the history of medicinal chemistry. The journey from the stimulant properties of phenethylamines to the vasodilatory effects of phenylbutylamines highlights the profound impact of subtle structural modifications on pharmacological activity. The case studies of prenylamine and buphenine illustrate the iterative process of synthesis, pharmacological testing, and clinical evaluation that characterized this era of drug discovery. While prenylamine was ultimately withdrawn due to safety concerns, the knowledge gained from its development, along with the therapeutic success of buphenine, provided a valuable foundation for the design of subsequent generations of cardiovascular drugs. This in-depth guide serves as a testament to the ingenuity of early drug developers and the enduring importance of understanding the intricate relationship between chemical structure and biological function.

References

-

WriteOnPoint. (2011). The History Of Phenylethylamine. LIVESTRONG.COM. Retrieved from [Link]

-

Anglin, M. D., & Home, D. (2015). Amphetamine-Type Stimulants: The Early History of Their Medical and Non-Medical Uses. In The SAGE Handbook of Drug & Alcohol Studies (pp. 1-21). SAGE Publications Ltd. Retrieved from [Link]

-

QIAGEN. (n.d.). α-Adrenergic Signaling. QIAGEN GeneGlobe. Retrieved from [Link]

-

Wikipedia. (2024). Voltage-gated calcium channel. Retrieved from [Link]

-

Lorton, D., & Bellinger, D. L. (2015). Role of adrenergic receptor signalling in neuroimmune communication. Journal of Neuroimmunology, 283, 33-46. Retrieved from [Link]

-

Ma, R., & S. L. (2015). Novel beta2-adrenergic receptor signaling pathways. Journal of Molecular and Cellular Cardiology, 88, 133-140. Retrieved from [Link]

-

Jaggar, J. H., & Nelson, M. T. (2006). Calcium Signaling in Smooth Muscle. Comprehensive Physiology. Retrieved from [Link]

-

QIAGEN. (n.d.). Cardiac β-adrenergic Signaling. QIAGEN GeneGlobe. Retrieved from [Link]

-

Bellinger, D. L., & Lorton, D. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. International Journal of Molecular Sciences, 15(12), 22059-22091. Retrieved from [Link]

-